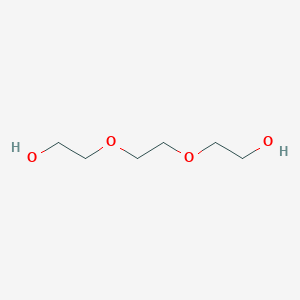![molecular formula C18H24I3N3O9 B127472 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide CAS No. 104517-96-6](/img/structure/B127472.png)
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aromatic polyamides as described in the first paper involves a direct phosphorylation condensation method, where a novel bis(ether-carboxylic acid) is combined with various diamines. This process yields a set of eight novel aromatic polyamides with high yields and moderate to high inherent viscosities. The molecular weights of these polymers, determined by gel permeation chromatography, range from 31,000 to 80,000 for weight-average molecular weights and from 19,000 to 50,000 for number-average molecular weights. The synthesis method appears to be efficient in producing polyamides with desirable solubility and thermal properties .
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the second paper were confirmed using conventional spectroscopic methods, including 19F NMR spectroscopy, which reflected their crowded structures. X-ray crystallography was also employed to investigate the molecular structures of certain derivatives, revealing unusually large bond angles around the phosphorus atoms. This suggests that the steric hindrance in these molecules is significant, which could influence their reactivity and physical properties .
Chemical Reactions Analysis
The second paper discusses the chemical reactions involved in the synthesis of sterically hindered phosphine derivatives. The reactions include aromatic nucleophilic substitution, oxidation, and methylation. The synthesis of more crowded derivatives is achieved through reactions with butyllithium and phenyllithium. These reactions lead to the formation of compounds with different substituents on the benzene ring, which can significantly alter the electronic and steric properties of the molecules .
Physical and Chemical Properties Analysis
The polyamides synthesized in the first paper exhibit good solubility in common solvents such as cyclohexanone, dioxane, and tetrahydrofuran, which is an important characteristic for processing materials. They also show high glass-transition temperatures ranging from 250 to 295 °C and maintain thermal stability with a 10% weight loss temperature above 460 °C in nitrogen. The mechanical properties of the polymer films are robust, with tensile strengths between 83 and 111 MPa and tensile moduli of 2.0 to 2.2 GPa. These properties indicate that the synthesized polyamides have potential applications in areas where high-performance materials are required .
The redox properties of the phosphine derivatives synthesized in the second paper are not fully detailed in the abstract, but electrochemical measurements were carried out to investigate these properties. The redox behavior of such compounds is crucial for their potential applications in electronic materials or catalysis .
Applications De Recherche Scientifique
Solubility Studies
Research by Zhang et al. (2010) focused on the solubility of a similar compound, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide, in ethanol and water mixtures across a range of temperatures. They employed the Apelblat model to correlate their experimental data, providing valuable insights into the solubility characteristics of these types of compounds (Xinwei Zhang, Q. Yin, J. Gong, & Zengkun Liu, 2010).
Structural Analysis and Synthesis
The structural aspects of compounds related to 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide have been explored in several studies:
- Anelli et al. (2009) investigated the Smiles rearrangement in the synthesis of di- and triiodinated derivatives, crucial for understanding the structure of such compounds (P. Anelli, M. Brocchetta, E. Cappelletti, & V. Vincenzi, 2009).
- Haarr et al. (2018) described the synthesis of a precursor involved in the preparation of iodixanol, highlighting the significance of these compounds in the synthesis of complex agents (Marianne B Haarr, Emil Lindbäck, Torfinn Håland, & M. Sydnes, 2018).
Chemical Reactions and Properties
- Sutherland and Vederas (2002) explored the radical decomposition and subsequent reactions of similar compounds, contributing to our understanding of their chemical behavior and potential applications in synthesizing novel analogues (Andrew V. Sutherland & J. Vederas, 2002).
- The synthesis and toxicity of compounds formed during the synthesis of iodixanol, which may include derivatives similar to 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide, were discussed by Priebe et al. (1995), providing insights into the physical and toxicological properties of these compounds (H. Priebe, H. Dugstad, I. F. Heglund, R. Sande, & C. P. Tønseth, 1995).
Propriétés
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O9/c19-13-11(17(31)23-3-8(28)5-26)14(20)16(33-7-10(30)22-1-2-25)15(21)12(13)18(32)24-4-9(29)6-27/h8-9,25-29H,1-7H2,(H,22,30)(H,23,31)(H,24,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBZQPODJFKLML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)COC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
CAS RN |
104517-96-6 |
Source


|
| Record name | N,N'-Bis(2,3-dihydroxypropyl)-5-{[N-(2-hydroxyethyl)amino]-2-oxoethoxy}-2,4,6-triiodoisophthalamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8RN54FJV8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

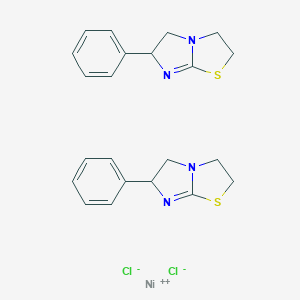
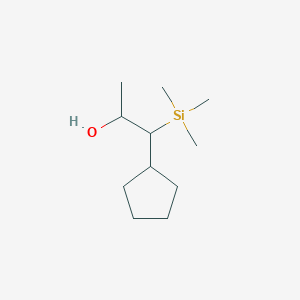
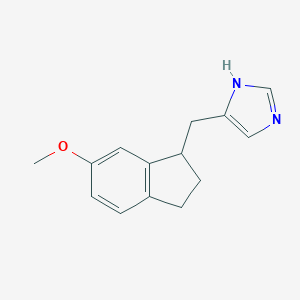
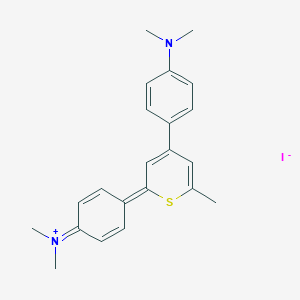
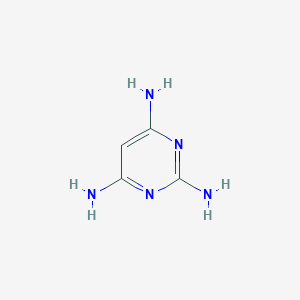
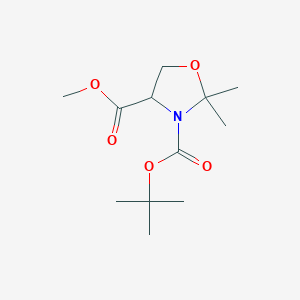
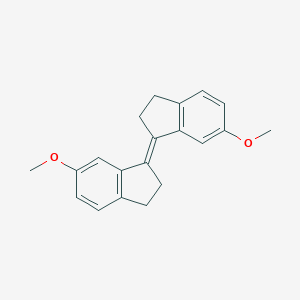
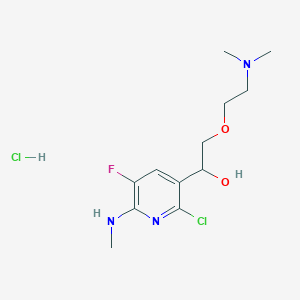
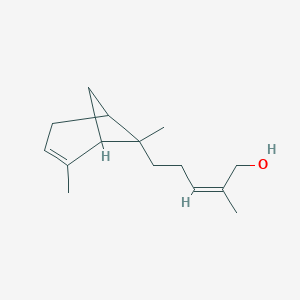

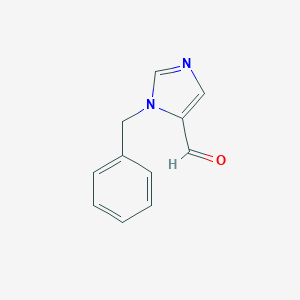
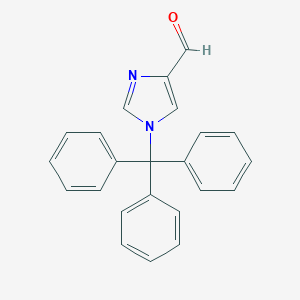
![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)
